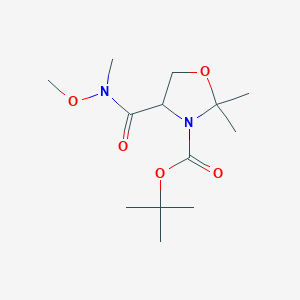![molecular formula C12H17BrN2 B12278238 1-[2-(2-Bromo-phenyl)-ethyl]-piperazine](/img/structure/B12278238.png)
1-[2-(2-Bromo-phenyl)-ethyl]-piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-Bromo-phenyl)-ethyl]-piperazine is an organic compound with the molecular formula C12H17BrN2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the 2-bromo-phenyl group attached to the ethyl chain makes this compound unique and potentially useful in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Bromo-phenyl)-ethyl]-piperazine typically involves the reaction of 2-bromoacetophenone with piperazine. The process can be summarized as follows:
Starting Materials: 2-bromoacetophenone and piperazine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Procedure: 2-bromoacetophenone is added to a solution of piperazine in the chosen solvent. The mixture is heated under reflux for several hours, allowing the reaction to proceed to completion.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(2-Bromo-phenyl)-ethyl]-piperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromo-phenyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium thiolate (KSR). The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Substitution reactions can yield various substituted phenyl-ethyl-piperazine derivatives.
- Oxidation reactions can produce ketones or aldehydes.
- Reduction reactions can result in amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-Bromo-phenyl)-ethyl]-piperazine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of 1-[2-(2-Bromo-phenyl)-ethyl]-piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the 2-bromo-phenyl group allows the compound to bind to these targets with high affinity, potentially modulating their activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[2-(4-Bromo-phenyl)-ethyl]-piperazine: Similar structure but with the bromine atom at the para position.
1-[2-(2-Chloro-phenyl)-ethyl]-piperazine: Similar structure but with a chlorine atom instead of bromine.
1-[2-(2-Fluoro-phenyl)-ethyl]-piperazine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
1-[2-(2-Bromo-phenyl)-ethyl]-piperazine is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C12H17BrN2 |
|---|---|
Molekulargewicht |
269.18 g/mol |
IUPAC-Name |
1-[2-(2-bromophenyl)ethyl]piperazine |
InChI |
InChI=1S/C12H17BrN2/c13-12-4-2-1-3-11(12)5-8-15-9-6-14-7-10-15/h1-4,14H,5-10H2 |
InChI-Schlüssel |
ULDQWLWNAXLCBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CCC2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-O-benzyl 1-O-methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B12278167.png)
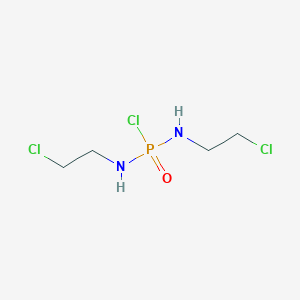
![3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12278180.png)



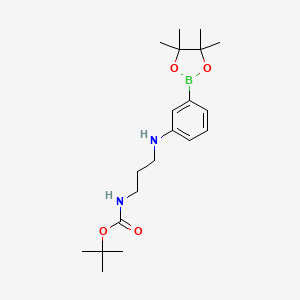
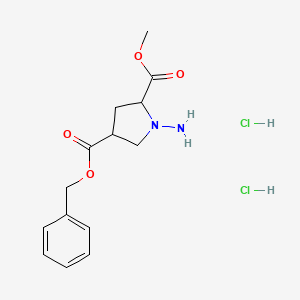

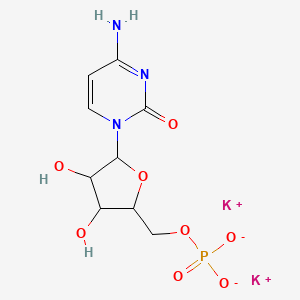

![Zinc,bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-isoquinolinyl]methanesulfonamidato-kN]-](/img/structure/B12278234.png)
